(1R)-AZD-1480

JAK-STAT signaling Kinase selectivity Myeloproliferative neoplasms

Choose (1R)-AZD-1480 for defined JAK2-preferential inhibition (JAK2 IC50=0.26 nM, 5-fold vs JAK1). This ATP-competitive tool enables precise dissection of JAK2-dependent STAT3 signaling in SCLC and MPN models, with well-characterized cross-resistance profiles (sensitive to fedratinib, resistant to ruxolitinib/CYT-387). Essential for robust target validation and comparator studies.

Molecular Formula C14H14ClFN8
Molecular Weight 348.76 g/mol
Cat. No. B12373945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-AZD-1480
Molecular FormulaC14H14ClFN8
Molecular Weight348.76 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F
InChIInChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m1/s1
InChIKeyPDOQBOJDRPLBQU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480): Procurement-Ready JAK2 Inhibitor with Defined Biochemical Selectivity


The compound 5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, also designated as AZD1480 (CAS 935666-88-9), belongs to the 2,4-diaminopyrimidine class of ATP-competitive Janus kinase (JAK) inhibitors [1]. It demonstrates potent inhibition of JAK2 in cell-free assays (IC50 = 0.26 nM) and exhibits approximately 5-fold selectivity for JAK2 over JAK1 (IC50 = 1.3 nM) [2]. AZD1480 was advanced to Phase I clinical evaluation in solid tumors and myelofibrosis, but development was discontinued due to neurological dose-limiting toxicities [3].

Why 5-Chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine Cannot Be Replaced by Off-the-Shelf JAK Inhibitors


JAK family inhibitors exhibit widely divergent selectivity profiles, potency ranges, and safety signatures that preclude interchangeable use in research settings. AZD1480 possesses a unique dual JAK1/JAK2 inhibitory profile with preferential JAK2 potency (JAK2 IC50 = 0.26 nM vs. JAK1 IC50 = 1.3 nM) that distinguishes it from JAK1-selective agents like upadacitinib, JAK3-selective inhibitors like tofacitinib, or the clinically approved JAK1/2 inhibitor ruxolitinib [1]. Furthermore, AZD1480 demonstrates cross-resistance with ruxolitinib and CYT-387 in JAK2 mutant models, but not with fedratinib, indicating distinct binding interactions that are critical for interpreting experimental outcomes [2]. Substituting AZD1480 with another in-class compound without accounting for these quantitative differences risks misinterpretation of target engagement, cellular efficacy, and translational relevance.

Quantitative Differentiation Evidence for 5-Chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine: Head-to-Head and Cross-Study Data vs. Closest Analogs


JAK Family Isoform Selectivity: AZD1480 Demonstrates 5-Fold JAK2 Preference Over JAK1, Distinct from Clinical Comparators

AZD1480 exhibits a defined selectivity profile with JAK2 IC50 = 0.26 nM and JAK1 IC50 = 1.3 nM, yielding a JAK1/JAK2 selectivity ratio of 5.0 in cell-free enzymatic assays [1]. This profile contrasts sharply with tofacitinib, which preferentially inhibits JAK3 (IC50 = 1 nM) over JAK2 (IC50 = 20 nM) and JAK1 (IC50 = 112 nM) , and with ruxolitinib, which exhibits comparable potency against JAK1 and JAK2 (IC50 values of 3.3 nM and 2.8 nM, respectively) [2]. AZD1480 shows marginal selectivity over JAK1 at Km ATP and important JAK2 selectivity over JAK3 .

JAK-STAT signaling Kinase selectivity Myeloproliferative neoplasms

Cellular Antiproliferative Activity in Ba/F3-JAK2V617F Model: AZD1480 Exhibits Moderate Potency and 2.3-Fold Selectivity Over Wild-Type

In Ba/F3 cells engineered to express JAK2 V617F, AZD1480 inhibits proliferation with an IC50 of 1000 nM, while in wild-type JAK2 Ba/F3 cells (IL-3 stimulated), the IC50 is 2300 nM, yielding a V617F/WT selectivity index of 2.3 [1]. This selectivity is comparable to that of tofacitinib (IC50 values of 760 nM and 2200 nM; selectivity 2.9) and ruxolitinib (IC50 values of 310 nM and 630 nM; selectivity 2.0) in the same assay system [1]. Notably, AZD1480 demonstrates a water-mediated interaction with Gly993, whereas tofacitinib does not [1].

JAK2 V617F mutation Myeloproliferative neoplasms Ba/F3 engineered cell line

Resistance Profile: AZD1480 Exhibits Cross-Resistance with Ruxolitinib and CYT-387 but Remains Fully Sensitive to Fedratinib

In vitro drug screening identified 211 amino acid substitutions conferring resistance to ruxolitinib and cross-resistance to AZD1480, CYT-387, and lestaurtinib [1]. In contrast, these resistant variants remained fully sensitive to fedratinib, which binds to the substrate-binding site rather than the ATP-binding pocket [1]. This differential resistance pattern demonstrates that AZD1480 shares the ATP-competitive binding mode of ruxolitinib and is susceptible to the same resistance mutations that compromise clinical JAK2 inhibitor efficacy [1].

JAK inhibitor resistance ATP-binding site mutations Substrate-binding site targeting

Off-Target Thiamine Transporter Inhibition: AZD1480 Demonstrates Weaker THTR Inhibition Than Fedratinib

AZD1480 inhibits thiamine transport in Caco-2 cells with an IC50 of 8.1 ± 0.1 μM, which is approximately 8.6-fold weaker than fedratinib (IC50 = 0.94 ± 0.08 μM) in the same assay system [1]. The 2,4-diaminopyrimidine moiety present in both AZD1480 and fedratinib is implicated in thiamine transporter inhibition, while JAK inhibitors lacking the 4-amino group (e.g., momelotinib) show no inhibition [1]. This differential off-target activity may explain, in part, the distinct toxicity profiles observed clinically [2].

Thiamine transporter Off-target toxicity 2,4-diaminopyrimidine

Clinical Pharmacokinetics and Termination: AZD1480 Exhibits Rapid Absorption and Elimination but Development Halted Due to Neurological DLTs

In a Phase I study of 38 patients with advanced solid tumors, AZD1480 demonstrated rapid absorption with Cmax attained ~1 hour post-dose and rapid elimination with t1/2 ~5 hours [1]. Exposure increased dose-dependently from 10–50 mg, and pharmacodynamic analysis showed 56% (±21%) average pSTAT3 inhibition in granulocytes at 70 mg QD steady-state [1]. However, dose-limiting toxicities consisting of pleiotropic neurologic adverse events (dizziness, anxiety, ataxia, memory loss, hallucinations) led to discontinuation of clinical development [1][2]. In a separate myelofibrosis study (n=35), mean terminal half-life was 2.45–8.06 h, and neurological toxicity was therapy-limiting, resulting in study termination [2].

Phase I clinical trial Pharmacokinetics Dose-limiting toxicity

Optimal Research Applications for 5-Chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine Based on Quantitative Evidence


JAK2-Dependent Signaling Dissection in STAT3-Driven Solid Tumor Models

AZD1480 is optimally deployed in in vitro studies requiring JAK2-preferential inhibition to evaluate STAT3 phosphorylation blockade. In cellular assays, AZD1480 achieves 56% pSTAT3 inhibition at clinically relevant concentrations [1], and its 5-fold JAK2 selectivity over JAK1 [2] enables more specific interrogation of JAK2-dependent signaling compared to pan-JAK inhibitors. This makes AZD1480 particularly suitable for research in small cell lung cancer (SCLC), where it inhibits growth of JAK2-positive cells with IC50 values ranging from 0.73 to 3.08 μM [3].

JAK2 V617F Mutant Myeloproliferative Neoplasm Model Studies

For preclinical evaluation of JAK2 V617F-driven myeloproliferative neoplasms (MPNs), AZD1480 provides a well-characterized tool with defined V617F/WT selectivity (2.3-fold) in Ba/F3 cellular models [4]. The compound has demonstrated clonogenic inhibition in hematopoietic progenitors from polycythemia vera and primary myelofibrosis patients with IC50 values of 27–226 nM across BFU-E, CFU-GM, and CFU-Mk assays [5]. However, investigators should note the cross-resistance profile with ruxolitinib and CYT-387 [6], which may limit efficacy in ruxolitinib-resistant models.

JAK Inhibitor Resistance Mechanism Studies

AZD1480 serves as a valuable comparator compound in studies of JAK2 inhibitor resistance mechanisms. The compound exhibits cross-resistance with ATP-competitive JAK2 inhibitors ruxolitinib and CYT-387, but remains fully sensitive to the substrate-binding site inhibitor fedratinib [6]. This differential resistance pattern makes AZD1480 an appropriate control for experiments designed to distinguish between ATP-site-mediated and substrate-site-mediated resistance mechanisms, as well as for validating novel JAK2 inhibitors with alternative binding modes.

Off-Target Toxicity Profiling in Preclinical Safety Studies

Given its defined inhibition of thiamine transporters (THTR IC50 = 8.1 μM) [7] and documented clinical neurological toxicity profile [8], AZD1480 is suitable for use in preclinical studies investigating structure-toxicity relationships within the 2,4-diaminopyrimidine JAK inhibitor class. Comparative studies with fedratinib (THTR IC50 = 0.94 μM) and momelotinib (no THTR inhibition) [7] can elucidate the molecular determinants of thiamine transporter inhibition and inform the design of next-generation JAK2 inhibitors with improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-AZD-1480

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.